4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole
Description
4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole is a thiazole derivative featuring a hydrazinyl group at the 2-position and a 2-bromo-4-fluorophenyl substituent at the 4-position of the thiazole ring. This compound is synthesized via Hantzsch thiazole cyclization, a method widely used for analogous derivatives, involving α-bromoacetophenone intermediates and thiosemicarbazones . Characterization via $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR reveals distinct shifts at δ 7.28–7.44 (aromatic protons) and δ 164.36 (C=S), confirming its structural integrity .
Properties
Molecular Formula |
C9H7BrFN3S |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
[4-(2-bromo-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7BrFN3S/c10-7-3-5(11)1-2-6(7)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI Key |
SMXBGMPVWYJEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=CSC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2-bromo-4-fluoroaniline with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-(2-substituted-4-fluorophenyl)-2-hydrazinylthiazole derivatives.
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of hydrazinylthiazoles, including 4-(2-bromo-4-fluorophenyl)-2-hydrazinylthiazole, exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The compound's structure allows it to interact with microbial targets, leading to its effectiveness against resistant strains of bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole | Antimicrobial | |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Antibacterial and antifungal |
Anticancer Properties
The anticancer potential of 4-(2-bromo-4-fluorophenyl)-2-hydrazinylthiazole has been explored in various studies. It has shown promising results against different cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
| Study | Cell Line | Activity | IC50 Value |
|---|---|---|---|
| Sulforhodamine B assay | MCF7 | Anticancer | Varies by derivative |
| Molecular docking studies | Various | Binding affinity analysis | Not specified |
Enzyme Inhibition
Another notable application of 4-(2-bromo-4-fluorophenyl)-2-hydrazinylthiazole is its potential as an enzyme inhibitor. For example, compounds derived from this structure have been evaluated for their inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. The results indicated a dose-dependent inhibition, suggesting that these compounds could be useful in managing conditions like diabetes.
| Enzyme | Inhibitor | IC50 Value |
|---|---|---|
| α-Amylase | 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole derivatives | Varies (e.g., 5.14 μM) |
Antioxidant Activity
Thiazole derivatives have also been noted for their antioxidant properties, which are critical in combating oxidative stress-related diseases. The presence of electron-withdrawing groups like bromine and fluorine in 4-(2-bromo-4-fluorophenyl)-2-hydrazinylthiazole enhances its reactivity and stability, contributing to its antioxidant capabilities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the thiazole ring can significantly influence biological activity. For instance, compounds with specific halogen substitutions have shown enhanced activity against various targets.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can interfere with cellular pathways by modulating protein-protein interactions or signaling cascades .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Impact
Substituent Analysis :
- Fluorine (F) at the 4-position improves metabolic stability via electron-withdrawing effects .
- Polar Groups: Cyanophenyl derivatives (e.g., 3f) exhibit superior anticancer activity (GI$_{50}$ ≤ 1.0 μM), attributed to enhanced hydrogen bonding with cellular targets .
Table 2: Anticancer and Antitubercular Activities of Select Thiazoles
Key Findings :
- Anticancer: Cyanophenyl and halogenated analogs induce apoptosis via caspase-3/7 activation and cell cycle arrest (G2/M phase) .
- Antitubercular : Fluorine at the 2- or 4-position (e.g., 5b, 8b) optimizes Mtb inhibition (MIC ~6–8 μM), rivaling rifampicin (MIC = 2.4 μM) .
Structure-Activity Relationships (SAR)
Hydrazinyl Flexibility : The free hydrazine group enables Schiff base formation with carbonyl targets, critical for KasA protein inhibition in Mtb .
Thiazole Core : The sulfur atom enhances π-stacking interactions, while nitrogen participates in hydrogen bonding, as seen in docking studies (−5.27 to −6.23 kcal/mol binding scores) .
Q & A
Advanced Research Question
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to shield the hydrazine during aryl substitutions .
- pH Control : Basic conditions (pH > 10) favor nucleophilic attack on electrophilic partners (e.g., carbonyl compounds).
- Metal Coordination : Hydrazines form complexes with Cu(I)/Ni(II), directing regioselective alkylation or acylation .
How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition studies?
Advanced Research Question
- In vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure ATP competition.
- Antimicrobial Activity : Broth microdilution (MIC/MBC) tests against Gram-positive/negative strains .
- Docking Studies : AutoDock Vina predicts binding modes to target proteins (e.g., thymidylate synthase) using the hydrazinyl group as a hydrogen-bond donor .
How should contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Advanced Research Question
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation around the thiazole-hydrazine bond).
- 2D Techniques : NOESY/ROESY identifies spatial correlations; HSQC/HMBC assigns long-range couplings .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
What considerations are critical for scaling up synthesis while maintaining yield and purity?
Advanced Research Question
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic cyclization steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress; DOE (Design of Experiments) optimizes parameters (e.g., stoichiometry, residence time) .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
How does the compound’s stability under thermal or photolytic conditions impact storage and handling?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C suggests thermal stability).
- Accelerated Stability Studies : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products via LC-MS .
- Storage Recommendations : Amber vials at −20°C under inert gas (N₂/Ar) prevent hydrazine oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
